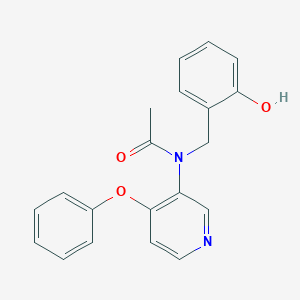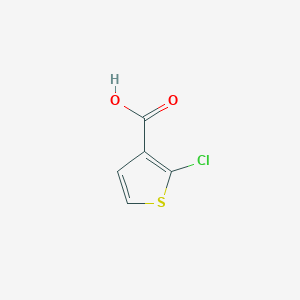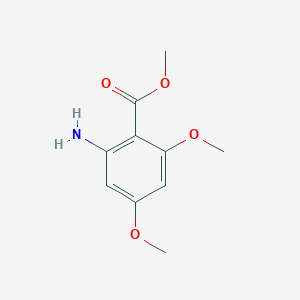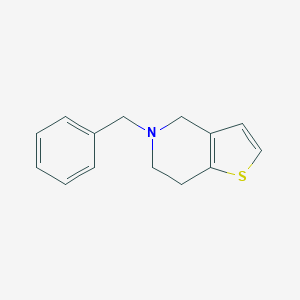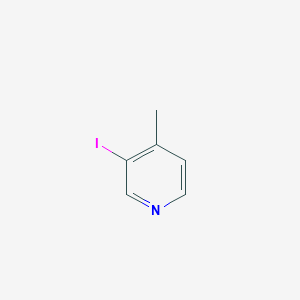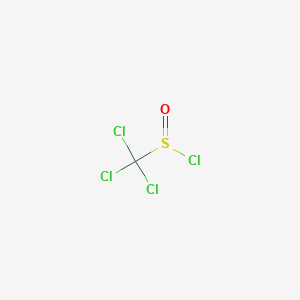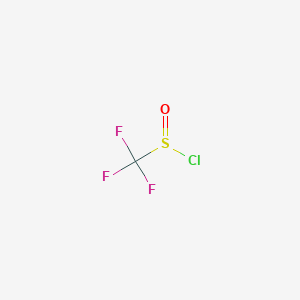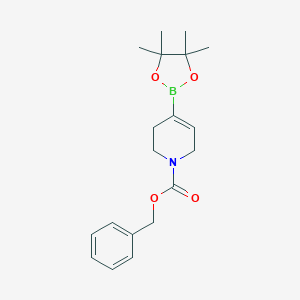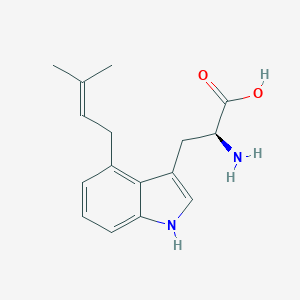
4-(3-甲基丁-2-烯基)-L-色氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylbut-2-enyl)-L-tryptophan, also known as norlichexanthone or NLX, is a natural product that belongs to the family of xanthones. It is found in various plants, such as the roots of Glycyrrhiza inflata and the stem bark of Garcinia schomburgkiana. NLX has been the subject of scientific research due to its potential pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. In
科学研究应用
色氨酸裂合酶 (NosL) 和自由基介导的转化
色氨酸裂合酶 (NosL) 是一种自由基 S-腺苷甲硫氨酸 (SAM) 酶,催化涉及 L-色氨酸的转化。它展示了 5'-脱氧腺苷自由基在其化学中的多功能性,包括氢原子抽象和双键加成。这突出了 NosL 在各种自由基介导的合成应用中的潜力 (Bhandari, Fedoseyenko, & Begley, 2016)。
L-色氨酸检测的电化学传感器
一种用于 L-色氨酸检测的新型电化学传感器利用分子印迹共聚物 (MIP) 和离子液体功能化的多壁碳纳米管。该传感器对 L-色氨酸表现出高灵敏度和特异性,表明其在各种应用中精确检测的潜力 (Xia, Zhao, & Zeng, 2020)。
色氨酸代谢的药理学靶向
L-色氨酸代谢涉及在各个器官中起作用的生物活性分子的产生。所涉及的酶、代谢物和受体提供了许多治疗靶点,表明在治疗神经、代谢、精神和肠道疾病方面具有广泛的潜在药理学应用 (Modoux, Rolhion, Mani, & Sokol, 2020)。
大肠杆菌中 L-色氨酸产量的提高
代谢工程的进步使得能够在大肠杆菌中有效生产 L-色氨酸。技术包括失活色氨酸衰减子和交换色氨酸操纵子启动子,这显着增加了 L-色氨酸的产量,显示出大规模生物合成应用的潜力 (Gu, Yang, Kang, Wang, & Qi, 2012)。
L-色氨酸生产的代谢工程
已经开发出用于在大肠杆菌中生产 L-色氨酸的综合代谢工程策略。这些策略包括修改碳源吸收、副产物形成、调控因子和生物合成途径,有助于 L-色氨酸的可持续且经济高效的微生物合成 (Liu, Bilal, Luo, Zhao, & Iqbal, 2019)。
属性
CAS 编号 |
29702-35-0 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)6-7-11-4-3-5-14-15(11)12(9-18-14)8-13(17)16(19)20/h3-6,9,13,18H,7-8,17H2,1-2H3,(H,19,20)/t13-/m0/s1 |
InChI 键 |
MZSPRSJAOSKAAT-ZDUSSCGKSA-N |
手性 SMILES |
CC(=CCC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)[O-])[NH3+])C |
SMILES |
CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N)C |
规范 SMILES |
CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+])C |
同义词 |
4-(3-Methyl-2-butenyl)-(L-tryptophan); L-4-(3-Methyl-2-butenyl)-tryptophan; _x000B_4-(3-Methyl-2-buten-1-yl)-L-tryptophan; 4-(3-Methyl-2-butenyl)tryptophan; 4-(γ,γ-Dimethylallyl)-L-tryptophan; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




